molecular formula C23H26N2O3 B11010759 N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-(1H-indol-3-yl)butanamide

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-(1H-indol-3-yl)butanamide

Cat. No.: B11010759
M. Wt: 378.5 g/mol
InChI Key: VYFYNJLULZVACJ-UHFFFAOYSA-N
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Description

“N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-(1H-indol-3-yl)butanamide” is a synthetic organic compound that belongs to the class of indenyl-indole derivatives. These compounds are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-(1H-indol-3-yl)butanamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indenyl Moiety: Starting from a suitable precursor, the indenyl ring can be synthesized through cyclization reactions.

    Introduction of Methoxy Groups: Methoxylation can be achieved using methanol and an acid catalyst.

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis or other suitable methods.

    Coupling Reaction: The indenyl and indole moieties are coupled using a suitable linker, such as a butanamide chain, through amide bond formation.

Industrial Production Methods

Industrial production may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the indole ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the butanamide chain.

    Substitution: Electrophilic or nucleophilic substitution reactions can take place on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Biology

    Pharmacology: Studied for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Biochemical Probes: Used in research to study biological pathways and mechanisms.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Diagnostics: May be used in the development of diagnostic agents.

Industry

    Material Science: Applications in the development of new materials with specific properties.

    Agriculture: Potential use as agrochemicals or plant growth regulators.

Mechanism of Action

The mechanism of action of “N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-(1H-indol-3-yl)butanamide” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1H-inden-1-yl)-4-(1H-indol-3-yl)butanamide
  • N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-(1H-pyrrol-3-yl)butanamide

Uniqueness

“N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-(1H-indol-3-yl)butanamide” is unique due to the presence of both the indenyl and indole moieties, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C23H26N2O3

Molecular Weight

378.5 g/mol

IUPAC Name

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-(1H-indol-3-yl)butanamide

InChI

InChI=1S/C23H26N2O3/c1-27-21-12-15-10-11-20(18(15)13-22(21)28-2)25-23(26)9-5-6-16-14-24-19-8-4-3-7-17(16)19/h3-4,7-8,12-14,20,24H,5-6,9-11H2,1-2H3,(H,25,26)

InChI Key

VYFYNJLULZVACJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(CCC2=C1)NC(=O)CCCC3=CNC4=CC=CC=C43)OC

Origin of Product

United States

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